N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide group to a substituted phenyl ring (4-chloro-2,5-dimethoxyphenyl). This structure combines a bicyclic benzodioxine moiety with a halogenated, methoxy-decorated aromatic system. Unlike classical phenethylamine derivatives (e.g., NBOMe series), its carboxamide linkage and benzodioxine scaffold suggest distinct physicochemical properties, receptor interactions, and metabolic pathways.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c1-21-14-8-11(15(22-2)7-10(14)18)19-17(20)16-9-23-12-5-3-4-6-13(12)24-16/h3-8,16H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STENGGCBFQYSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2COC3=CC=CC=C3O2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation Protocol
The reduction of nitro groups to amines typically employs palladium-on-carbon (Pd/C) or Raney nickel catalysts in aromatic solvents such as xylene. According to the method disclosed in US5041671A, the reaction occurs at 80–110°C under 10 bar hydrogen pressure, achieving >95% conversion. Critical steps include:
- Nitrogen purging to prevent oxidation of intermediates.
- Steam distillation post-reaction to isolate the aniline derivative while avoiding decomposition.
- Cold precipitation in water to obtain pale granular crystals (melting point: 112–114°C).
Yields are highly dependent on catalyst filtration under inert atmospheres; exposure to air results in darkened products due to oxidative side reactions.
Construction of the 2,3-Dihydro-1,4-Benzodioxine-3-Carboxylic Acid Backbone
The benzodioxine ring system is synthesized through cyclization reactions, often starting from catechol derivatives. Patent CS216246B2 details a two-step process involving alkylation and oxidation.
Alkylation of Catechol Derivatives
Catechol reacts with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) to form 1,2-ethylenedioxybenzene. This intermediate is subsequently oxidized using potassium permanganate (KMnO₄) in acidic conditions to yield 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid.
Reaction Conditions:
- Temperature: 60–80°C for alkylation; 0–5°C for oxidation.
- Solvent: Dimethylformamide (DMF) for alkylation; aqueous sulfuric acid (H₂SO₄) for oxidation.
- Yield: 68–72% after recrystallization from ethanol.
Carboxamide Bond Formation: Coupling Strategies
The final step involves coupling 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid with 4-chloro-2,5-dimethoxyaniline. This is achieved via two primary methods:
Acyl Chloride-Mediated Coupling
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Subsequent reaction with the aniline derivative in dichloromethane (DCM) or tetrahydrofuran (THF) yields the target carboxamide.
Optimized Parameters:
Direct Coupling Using Carbodiimide Reagents
Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This method avoids handling corrosive acyl chlorides and proceeds in dimethylacetamide (DMA) at room temperature.
Advantages:
- Milder conditions suitable for acid-sensitive substrates.
- Reduced purification requirements due to fewer byproducts.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (500 MHz, CDCl₃): δ 7.25–7.40 (m, aromatic protons), 4.30–4.50 (m, benzodioxine CH₂), 3.85 (s, OCH₃).
- IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
- MS (ESI): m/z 378 [M+H]⁺.
Challenges and Industrial Scalability
Catalyst Deactivation
Residual moisture in solvents deactivates Pd/C catalysts during hydrogenation, necessitating strict drying protocols.
Solvent Recovery
Xylene recycling via distillation reduces costs but requires energy-intensive processes.
Byproduct Management
Over-oxidation of the benzodioxine ring during synthesis generates quinone impurities, mitigated by controlled reaction times.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Citation |
|---|---|---|---|---|
| Acyl Chloride Route | 78 | 99.5 | High efficiency | |
| Carbodiimide Route | 72 | 98.8 | Mild conditions | |
| Catalytic Hydrogenation | 95 | 99.0 | Scalability |
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Variations
The compound shares structural motifs with several substituted phenethylamines and benzodioxole derivatives but diverges in key regions:
Key Differences :
- Benzodioxine vs.
- Carboxamide vs. Amine : The carboxamide group may reduce basicity and membrane permeability relative to the primary amine in NBOMe compounds, impacting central nervous system (CNS) penetration .
Pharmacological and Receptor Affinity Considerations
While direct studies on the target compound are sparse, inferences can be drawn from structurally related substances:
- NBOMe Series (25X-NBOMe): These compounds exhibit high affinity for serotonin 5-HT2A receptors (sub-nanomolar binding), with halogen substitutions (Cl, Br, I) influencing potency. For example, 25C-NBOMe (4-chloro) shows ~10-fold higher 5-HT2A affinity than 25B-NBOMe (4-bromo) . The carboxamide in the target compound may reduce 5-HT2A agonism due to steric hindrance or altered hydrogen bonding.
- NBOH/NBF Derivatives : Fluorine or hydroxyl substitutions on the benzyl ring (e.g., 25C-NBF) modulate metabolic stability and receptor selectivity. Fluorine enhances lipophilicity and resistance to oxidative metabolism, whereas hydroxyl groups increase polarity .
Metabolic and Toxicological Profiles
- Metabolism: NBOMe Compounds: Undergo hepatic O-demethylation, N-dealkylation, and glucuronidation, producing metabolites with reduced activity . Carboxamides are typically hydrolyzed to carboxylic acids, which could limit CNS effects.
- Toxicity :
- NBOMe compounds are associated with severe neurotoxicity (seizures, hyperthermia) and cardiotoxicity due to excessive 5-HT2A activation . The target compound’s reduced CNS penetration (due to carboxamide) might lower acute toxicity but increase peripheral effects.
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H22ClN2O3
- Molecular Weight : 372.29 g/mol
- IUPAC Name : 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine; hydrochloride
Antiviral Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance:
- Mechanism : These compounds may inhibit viral replication by targeting specific stages in the viral life cycle.
- Case Study : A series of substituted benzamide analogues were tested against human adenovirus (HAdV), showing selectivity indexes greater than 100 and low micromolar potency. Notably, one compound demonstrated an IC50 of 0.27 μM with minimal cytotoxicity (CC50 = 156.8 μM) .
Antitumor Activity
The compound's structural analogs have also been evaluated for their antitumor effects:
- Assay Results : In vitro studies using the sulforhodamine B (SRB) assay on human prostate cancer cells indicated that certain derivatives exhibited low micromolar concentrations of antitumor activity. For example, a compound from a related series showed significant efficacy with respect to cell proliferation and apoptosis modulation .
Neuropharmacological Effects
The neuropharmacological profile of similar compounds suggests potential applications in treating neurological disorders:
- Receptor Interaction : Compounds have shown affinity for adrenergic receptors (alpha1D and alpha1B), indicating possible roles in modulating neurotransmitter activity .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Antiviral | N-(4-chloro-2,5-dimethoxyphenyl) | 0.27 | 156.8 | >100 |
| Antitumor | Benzamide analog | Low μM | - | - |
| Neuropharmacology | Alpha1-adrenoreceptor antagonists | - | - | - |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Viral Replication : Targeting viral DNA replication processes.
- Modulation of Apoptosis : Inducing apoptosis in cancer cells via receptor interactions.
- Neurotransmitter Modulation : Acting on adrenergic receptors to influence neurotransmitter release.
Q & A
Q. How to identify the compound’s molecular targets using proteomics or CRISPR screening?
- Methodological Answer :
- Chemical Proteomics : Employ affinity-based pull-down assays with a biotinylated derivative.
- CRISPR-Cas9 : Conduct genome-wide knockout screens to identify resistance genes.
- Molecular Docking : Validate hits using AutoDock or Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
